Cas no 2550996-46-6 ((2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride)

(2S)-2-(Pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chiral amine derivative with a pyrrolidine substituent, commonly employed as a building block in pharmaceutical synthesis and organic chemistry research. Its stereospecific (S)-configuration ensures precise enantioselectivity in asymmetric synthesis, making it valuable for the development of biologically active compounds. The dihydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound is particularly useful in medicinal chemistry for the design of ligands, catalysts, and small-molecule therapeutics. Its rigid pyrrolidine moiety contributes to conformational restraint, improving binding affinity in target interactions. High purity and well-defined stereochemistry make it a reliable intermediate for specialized synthetic applications.
(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride structure
2550996-46-6 structure
商品名:(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
CAS番号:2550996-46-6
MF:C7H18Cl2N2
メガワット:201.137219905853
MDL:MFCD32874966
CID:5670692
PubChem ID:165871743

(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride 化学的及び物理的性質

名前と識別子

    • EN300-27152204
    • (2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
    • 2550996-46-6
    • (S)-2-(Pyrrolidin-1-yl)propan-1-amine hydrochloride
    • MDL: MFCD32874966
    • インチ: 1S/C7H16N2.2ClH/c1-7(6-8)9-4-2-3-5-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m0../s1
    • InChIKey: FUWCJZLMXOCNQP-KLXURFKVSA-N
    • ほほえんだ: Cl.Cl.N1([C@@H](C)CN)CCCC1

計算された属性

  • せいみつぶんしりょう: 200.0847040g/mol
  • どういたいしつりょう: 200.0847040g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 77
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3Ų

(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27152204-0.5g
(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
2550996-46-6 95.0%
0.5g
$1025.0 2025-03-20
Enamine
EN300-27152204-2.5g
(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
2550996-46-6 95.0%
2.5g
$2576.0 2025-03-20
Enamine
EN300-27152204-0.05g
(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
2550996-46-6 95.0%
0.05g
$306.0 2025-03-20
Aaron
AR028ELV-250mg
(2S)-2-(pyrrolidin-1-yl)propan-1-aminedihydrochloride
2550996-46-6 95%
250mg
$919.00 2025-02-16
1PlusChem
1P028EDJ-100mg
(2S)-2-(pyrrolidin-1-yl)propan-1-aminedihydrochloride
2550996-46-6 95%
100mg
$627.00 2024-05-20
1PlusChem
1P028EDJ-10g
(2S)-2-(pyrrolidin-1-yl)propan-1-aminedihydrochloride
2550996-46-6 95%
10g
$7048.00 2023-12-18
1PlusChem
1P028EDJ-250mg
(2S)-2-(pyrrolidin-1-yl)propan-1-aminedihydrochloride
2550996-46-6 95%
250mg
$866.00 2024-05-20
Enamine
EN300-27152204-1g
(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
2550996-46-6 95%
1g
$1315.0 2023-09-11
Enamine
EN300-27152204-5g
(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
2550996-46-6 95%
5g
$3812.0 2023-09-11
Enamine
EN300-27152204-0.1g
(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
2550996-46-6 95.0%
0.1g
$457.0 2025-03-20

(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride 関連文献

(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochlorideに関する追加情報

Introduction to (2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride (CAS No. 2550996-46-6)

(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 2550996-46-6, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular structure of this compound consists of a propan-1-amine moiety linked to a pyrrolidinyl group, with the dihydrochloride salt form enhancing its solubility and stability, making it more suitable for various biochemical and pharmacological studies.

The< strong> (2S)-configuration of the compound is particularly noteworthy, as it indicates a specific stereochemical arrangement that can significantly influence its biological activity. In pharmaceutical research, the stereochemistry of a compound often plays a crucial role in determining its efficacy, selectivity, and potential side effects. The< strong> pyrrolidin-1-yl group is a common pharmacophore found in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. This feature makes (2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride a promising candidate for further investigation in the development of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of chiral compounds in drug design. The< strong> (S)-enantiomer of (2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has shown particular promise in preclinical studies, where it demonstrated favorable pharmacokinetic profiles and reduced toxicity compared to its racemic counterpart. These findings have spurred interest in exploring the compound's potential as a lead molecule for the development of new drugs targeting various diseases.

The< strong> dihydrochloride salt form of this compound offers several advantages over the free base form, including improved crystallinity, enhanced stability, and better bioavailability. These properties are critical for ensuring the compound's efficacy and safety when used in pharmaceutical formulations. The solubility profile of the dihydrochloride salt also facilitates its use in various dosage forms, making it a versatile component in drug development.

In the realm of drug discovery, (2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has been investigated for its potential role in treating a range of conditions. Studies have suggested that this compound may exhibit anti-inflammatory, analgesic, and neuroprotective properties. The< strong> pyrrolidinyl moiety is known to interact with multiple biological pathways, which could explain its broad spectrum of activity. Further research is needed to fully elucidate these mechanisms and explore their therapeutic implications.

The synthesis of (2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves sophisticated organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies have been employed to ensure high yields and purity of the final product. Techniques such as asymmetric catalysis and chiral resolution have been particularly useful in achieving the desired stereochemical configuration.

The< strong>CAS No. 2550996-46-6 provides a unique identifier for this compound, facilitating its recognition and classification in chemical databases and literature. This standardized nomenclature system is essential for ensuring accurate documentation and communication within the scientific community. The CAS number also aids in regulatory compliance and patent applications, making it an indispensable tool for researchers and industry professionals.

Evaluation of (2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride in vitro has revealed interesting interactions with various biological targets. These interactions have been studied using techniques such as enzyme inhibition assays, receptor binding assays, and cell-based assays. Preliminary results indicate that the compound may modulate key signaling pathways involved in disease pathogenesis.

The pharmacological profile of (2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is being further explored through preclinical studies involving animal models. These studies aim to assess the compound's efficacy, safety, and pharmacokinetic properties under controlled conditions. The outcomes of these studies will provide valuable insights into the potential therapeutic applications of this compound.

The< strong> pyrrolidinyl group's versatility makes it a valuable scaffold for drug design, allowing modifications that can fine-tune biological activity and selectivity. By incorporating different substituents into this core structure, researchers can develop analogs with enhanced potency and reduced side effects. This flexibility underscores the importance of (2S)-2-(pyrrolidin-1-y}l)propan-l-am ine d i hydroch lor ide as a building block for novel therapeutics.

In conclusion,( 2 S ) - 2 - ( p y r r o l i d i n - 1 - y l ) p r o p a n - 1 - am i n e d i h y d r o c h l o r i d e ) holds significant promise as a pharmaceutical intermediate with diverse applications . Its unique structural features , coupled with promising preclinical results , make it an attractive candidate for further research . As our understanding of biological systems continues to evolve , compounds like this are poised to play a crucial role in addressing unmet medical needs . Continued investigation into its mechanisms of action , synthesis , and pharmacological properties will undoubtedly yield valuable insights that can advance drug development efforts worldwide . p >

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